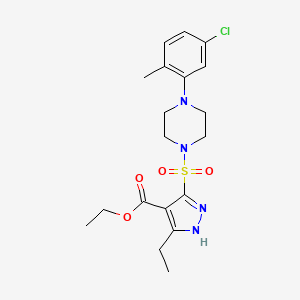![molecular formula C11H11F2NO2 B3003117 (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine CAS No. 1212918-18-7](/img/structure/B3003117.png)
(S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
In the first paper, the synthesis of the enantiomers of a related compound, 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid (S-2), is described. The synthesis involves the separation of enantiomers via Chiralcel OJ column chromatography and resolution of diastereomeric amides using silica gel column chromatography, followed by deamination with N2O4. This method could potentially be adapted for the synthesis of (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine by substituting the appropriate starting materials and reagents .
Molecular Structure Analysis
The absolute configuration of the enantiomers of S-2 was determined using X-ray analysis of a related compound. This technique could also be applied to determine the molecular structure of (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine, which would be crucial for understanding its stereochemistry and potential biological activity .
Chemical Reactions Analysis
The second paper discusses the acid-catalyzed ring opening of 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, leading to the formation of various compounds including dibenzoxanthenes, diarylmethanes, and calixarenes. This indicates that pyrrolidine derivatives can undergo ring-opening reactions under acidic conditions, which could be relevant if similar conditions are used in reactions involving (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine .
Physical and Chemical Properties Analysis
While the papers do not directly provide information on the physical and chemical properties of (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine, the properties of similar compounds, such as solubility, melting points, and reactivity, can be inferred. For example, the presence of the difluorobenzo[d][1,3]dioxol moiety could affect the compound's lipophilicity and stability. The pyrrolidine ring is a common feature in bioactive molecules and could influence the compound's biological activity .
Applications De Recherche Scientifique
Chemical Synthesis and Derivative Formation
The 2,2-difluorobenzodioxole moiety, a structural component of (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine, has been recognized for its potential in medicinal chemistry as a metabolically stable derivative of the benzodioxole fragment. For instance, it's been utilized in the synthesis of novel compounds like 4-chloro-2,2-difluoro[1,3]dioxole[4,5-c]pyridine, which offers further functionalization opportunities through cross-coupling reactions due to the presence of a chlorine atom (Catalani, Paio, & Perugini, 2010). The compound has also found application in the synthesis of various cyclic amine derivatives through alkylation processes catalyzed by Ru(II) complexes (Doğan Ulu, Gürbüz, & Özdemir, 2017).
Photophysical and Electrochemical Properties
Derivatives of pyrrolidine have been synthesized and analyzed for their optical and electrochemical properties, showcasing their potential in the development of materials with specific photophysical attributes. For instance, nitrobenzoyl pyrrole derivatives have been investigated for their conducting and electrochromic properties, presenting opportunities in material science for applications requiring specific electrical conductivity or color-changing characteristics (Coelho, Nascimento, Ribeiro, & Navarro, 2014).
Catalysis and Synthesis Enhancement
The structure of (S)-2-(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)pyrrolidine and its derivatives has also been instrumental in catalytic processes. Notably, in the realm of organic synthesis, these compounds have been used to facilitate various chemical reactions, including those leading to the formation of biologically relevant structures and the enhancement of reaction efficiency and specificity (Mitra et al., 2019).
Mécanisme D'action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The pyrrolidine ring is known to efficiently explore the pharmacophore space due to sp3-hybridization , which could potentially affect various biochemical pathways.
Pharmacokinetics
It’s known that the introduction of heteroatomic fragments in molecules like this one can modify physicochemical parameters and help obtain the best adme/tox results for drug candidates .
Result of Action
It’s known that the spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Action Environment
It’s known that the structure of the pyrrolidine ring allows a greater chance of generating structural diversity , which could potentially influence the compound’s action in different environments.
Propriétés
IUPAC Name |
(2S)-2-(2,2-difluoro-1,3-benzodioxol-4-yl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO2/c12-11(13)15-9-5-1-3-7(10(9)16-11)8-4-2-6-14-8/h1,3,5,8,14H,2,4,6H2/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZTWMGNTAHDEN-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C3C(=CC=C2)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=C3C(=CC=C2)OC(O3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-methylbutanamide](/img/structure/B3003042.png)
![8-(4-methoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3003044.png)
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B3003045.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B3003048.png)


![7-(4-fluorophenyl)-1-methyl-3-(3-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3003051.png)


![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B3003054.png)